molecular formula C10H18O4Sn B12664000 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione CAS No. 26962-68-5

2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione

Cat. No.: B12664000
CAS No.: 26962-68-5
M. Wt: 320.96 g/mol
InChI Key: JJTKDKRNJKLRSS-UHFFFAOYSA-L
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Description

2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione is an organotin compound with the molecular formula C10H22O2Sn It is known for its unique structure, where the tin atom is coordinated with two butyl groups and a dioxastannolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione can be synthesized through the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates) . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dioxastannolane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions include dibutyltin oxide derivatives, substituted organotin compounds, and various intermediates depending on the reaction conditions.

Scientific Research Applications

2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, facilitating catalytic reactions and influencing biological pathways. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity .

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin oxide: A precursor in the synthesis of 2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione.

    Dibutyltin dimethoxide: Another precursor used in its synthesis.

    Other organotin compounds: Compounds like tributyltin chloride and dibutyltin dichloride share similar structural features and reactivity.

Uniqueness

This compound is unique due to its dioxastannolane ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in specific reactions and applications that other organotin compounds may not be suitable for .

Properties

CAS No.

26962-68-5

Molecular Formula

C10H18O4Sn

Molecular Weight

320.96 g/mol

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannolane-4,5-dione

InChI

InChI=1S/2C4H9.C2H2O4.Sn/c2*1-3-4-2;3-1(4)2(5)6;/h2*1,3-4H2,2H3;(H,3,4)(H,5,6);/q;;;+2/p-2

InChI Key

JJTKDKRNJKLRSS-UHFFFAOYSA-L

Canonical SMILES

CCCC[Sn]1(OC(=O)C(=O)O1)CCCC

Origin of Product

United States

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